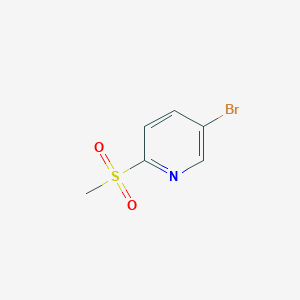

5-溴-2-(甲磺基)吡啶

概述

描述

5-Bromo-2-(methylsulfonyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the bromine atom and the methylsulfonyl group on the pyridine ring makes it a versatile compound for further chemical modifications. Although the provided papers do not directly discuss 5-Bromo-2-(methylsulfonyl)pyridine, they do provide insights into the synthesis and applications of structurally related bromopyridines and their derivatives.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, as seen in the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives, which were synthesized through a condensation reaction followed by alkylation . Similarly, the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide derivatives was achieved using alkyl halides and NaBH4, highlighting the importance of halogenated intermediates in the synthesis of more complex structures . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(methylsulfonyl)pyridine by incorporating the appropriate methylsulfonyl source at the suitable stage of the reaction.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For instance, the structures of certain bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Similarly, the molecular structure of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives were established through X-ray crystal structure analysis . These techniques are crucial for determining the precise arrangement of atoms within a molecule and can be applied to 5-Bromo-2-(methylsulfonyl)pyridine to ascertain its structure.

Chemical Reactions Analysis

Bromopyridine derivatives are known to undergo various chemical reactions, which are essential for their application in medicinal chemistry. For example, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI is a reaction that showcases the reactivity of bromopyridines towards nucleophilic substitution, which could be relevant for the functionalization of 5-Bromo-2-(methylsulfonyl)pyridine . Additionally, the synthesis of imidazo[1,2-a]pyridines via a one-pot three-component reaction demonstrates the potential for creating complex heterocyclic systems from simpler bromopyridine precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be studied using various spectroscopic and computational methods. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using density functional theory (DFT) . These methods provide valuable information on the vibrational frequencies, chemical shifts, and non-linear optical properties of the molecule, which are important for understanding its reactivity and interaction with biological targets. Such analyses are essential for the comprehensive characterization of 5-Bromo-2-(methylsulfonyl)pyridine.

科学研究应用

结构研究和计算分析

- 结构表征和DFT计算: 5-溴-2-(甲磺基)吡啶衍生物,特别是N-(2-氰基苯基)二磺酰胺,已经通过核磁共振、红外、质谱技术和X射线衍射进行了表征。它们的几何优化是通过密度泛函理论(DFT)计算进行的,确认了优化的结构参数,这对于理解分子相互作用和性质是至关重要的(Mphahlele & Maluleka, 2021)。

合成和分子结构

- 吡啶衍生物的合成: 对吡啶衍生物的合成进行了研究,包括5-甲基-2-三甲基硅基吡啶,突出了从2-溴吡啶获得这类化合物的过程。这种合成对于开发具有潜在应用的新化合物在各个领域,包括材料科学和药理学(Riedmiller et al., 1999)。

抗肿瘤活性和立体化学

- 对映体和抗肿瘤活性: 对吡啶磺酰胺的研究,特别是5-溴-2-氯-N-(1-苯乙基)吡啶-3-磺酰胺的R-和S-异构体,展示了它们的合成和立体结构。立体化学对抗肿瘤活性的影响是显著的,为开发具有增强疗效的新药物提供了见解(Zhou et al., 2015)。

光谱分析和非线性光学性质

- 光谱表征和NLO性质: 对5-溴-2-(三氟甲基)吡啶的研究包括光谱表征和密度泛函理论研究。它还探讨了该化合物的非线性光学(NLO)性质,这对于光子学和光电子学应用至关重要(Vural & Kara, 2017)。

合成和生物活性

- 新型吡啶衍生物和生物活性: 一项研究描述了通过Suzuki交叉偶联反应合成新型吡啶衍生物。这些衍生物进一步分析了它们的抗血栓、生物膜抑制和溶血活性,表明了潜在的生物医学应用(Ahmad et al., 2017)。

抗菌和抗氧化候选物

- 抗菌和抗氧化性能: 合成的5-溴-3-碘-1H-吡唑并[3,4-b]吡啶衍生物显示出显著的抗菌和抗氧化性能。这些发现对于开发具有增强疗效的新型药物用于对抗微生物感染和氧化应激是相关的(Variya et al., 2019)。

缓蚀研究

- 碳钢腐蚀抑制: 合成和表征了含有5-溴-2-[(E)-(吡啶-3-基亚胺)甲基]酚的席夫碱。它们在腐蚀环境中对碳钢表现出显著的抑制活性,表明在腐蚀防护方面具有潜在的工业应用(El-Lateef et al., 2015)。

安全和危害

属性

IUPAC Name |

5-bromo-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSHOBXANACYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540656 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylsulfonyl)pyridine | |

CAS RN |

98626-95-0 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

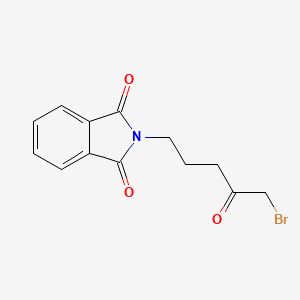

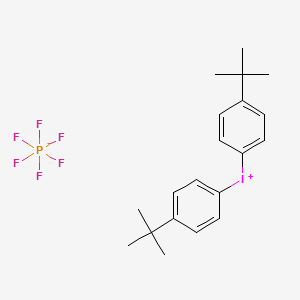

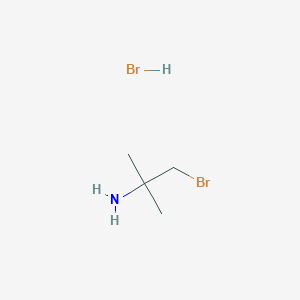

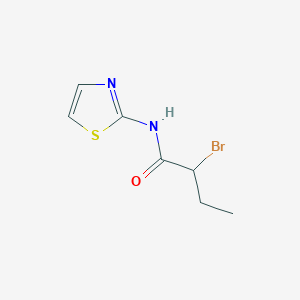

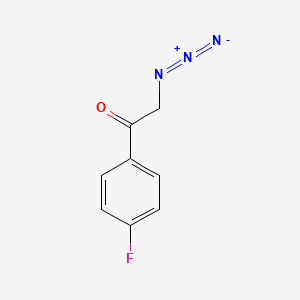

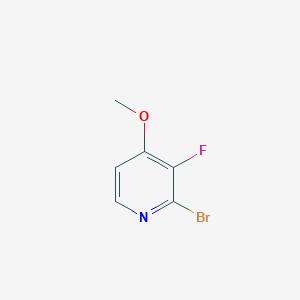

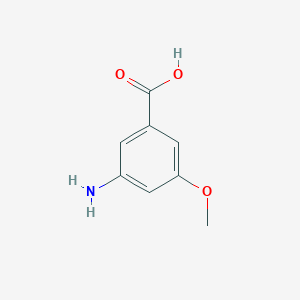

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

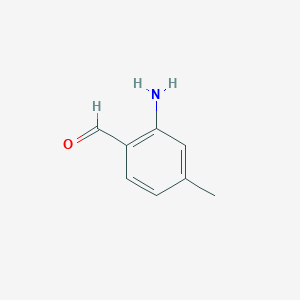

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)